molecular formula C24H22N2O3S B6482329 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine CAS No. 895649-83-9

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

Cat. No. B6482329
CAS RN: 895649-83-9
M. Wt: 418.5 g/mol
InChI Key: SIMSZTZWNXNAJB-UHFFFAOYSA-N
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Description

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine (6-MMBQ) is a novel quinoline-based compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields, including drug synthesis and research. 6-MMBQ has been studied for its ability to interact with a variety of biological molecules, including proteins, enzymes, and receptors, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug synthesis, and biochemistry. For example, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been found to be a useful tool for studying the structure and function of proteins and enzymes, as well as for developing new drugs and therapeutic agents. In addition, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been used to investigate the biochemical and physiological effects of various drugs, as well as to identify potential drug targets. Furthermore, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been used to study the structure and function of receptors, as well as to develop new receptor ligands.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is not yet fully understood. However, it is believed that 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine binds to a variety of biological molecules, including proteins, enzymes, and receptors, and modulates their activity. For example, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been found to bind to the active site of enzymes, leading to the inhibition of their activity. In addition, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been found to bind to the active sites of receptors, leading to the activation or inhibition of their activity. Furthermore, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been found to interact with a variety of proteins, leading to the modulation of their activity.
Biochemical and Physiological Effects
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation or inhibition of receptors, and the modulation of protein activity. For example, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug levels in the body. In addition, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been found to activate or inhibit receptors involved in the regulation of various physiological processes, such as pain, inflammation, and appetite. Furthermore, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been found to modulate the activity of proteins involved in the regulation of various cellular processes, such as cell growth and differentiation.

Advantages and Limitations for Lab Experiments

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is its high solubility, which makes it suitable for a variety of laboratory experiments. In addition, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is relatively stable, which makes it suitable for long-term storage. Furthermore, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is relatively inexpensive, making it an attractive option for laboratory experiments. However, 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is also associated with some limitations, such as its low selectivity for certain biological molecules and its potential toxicity.

Future Directions

The potential applications of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine are still being explored, and there are many future directions for research. For example, further research is needed to investigate the mechanism of action of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine and its effects on various biological molecules. In addition, further research is needed to investigate the potential therapeutic applications of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine, such as its potential use as a drug or a therapeutic agent. Furthermore, further research is needed to investigate the potential toxicity of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine and its potential interactions with other drugs. Finally, further research is needed to investigate the potential uses of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine in laboratory experiments, such as its potential use as a tool for studying the structure and function of proteins, enzymes, and receptors.

Synthesis Methods

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine can be synthesized by a two-step process involving the condensation of 4-methylbenzenesulfonyl chloride with 6-methoxyquinoline, followed by the reaction of the resulting intermediate with 4-methylphenyl isocyanate. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 6-methoxyquinoline in the presence of an acid catalyst to form 4-methylbenzenesulfonamido-6-methoxyquinoline. The second step involves the reaction of the intermediate with 4-methylphenyl isocyanate, leading to the formation of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine. The overall yield of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine from this two-step synthesis is typically around 70%.

properties

IUPAC Name

6-methoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-16-4-8-18(9-5-16)26-24-21-14-19(29-3)10-13-22(21)25-15-23(24)30(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMSZTZWNXNAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine

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